2-(4-Chlorophenoxy)-3-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-3-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chlorophenoxy group and a fluorine atom attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-3-fluorobenzoic acid typically involves the reaction of 4-chlorophenol with 3-fluorobenzoic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with the benzoic acid derivative. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-3-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenoxy and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-3-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)acetic acid: Known for its use as a herbicide.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with similar structural features.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxyacetic acid structure.
Uniqueness
2-(4-Chlorophenoxy)-3-fluorobenzoic acid is unique due to the presence of both a chlorophenoxy group and a fluorine atom, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C13H8ClFO3 |
---|---|
Molecular Weight |
266.65 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-3-fluorobenzoic acid |
InChI |
InChI=1S/C13H8ClFO3/c14-8-4-6-9(7-5-8)18-12-10(13(16)17)2-1-3-11(12)15/h1-7H,(H,16,17) |
InChI Key |
XXUGHUCZWYIKOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.